molecular formula C9H11ClINO B1405025 3-(3-Iodophenyl)oxetan-3-amine hydrochloride CAS No. 1393560-26-3

3-(3-Iodophenyl)oxetan-3-amine hydrochloride

Cat. No.: B1405025
CAS No.: 1393560-26-3
M. Wt: 311.55 g/mol
InChI Key: AYLOPLPQWMGAPN-UHFFFAOYSA-N
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Description

3-(3-Iodophenyl)oxetan-3-amine hydrochloride (CAS 1393560-26-3) is a chemical compound with the molecular formula C9H11ClINO and a molecular weight of 311.55 g/mol . This compound features an oxetane ring substituted with an amine group and a 3-iodophenyl ring, making it a valuable scaffold in synthetic and medicinal chemistry research. The iodine atom on the phenyl ring offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to rapidly explore chemical space . The incorporation of the oxetane moiety is of significant interest in lead optimization, as this saturated heterocycle can serve as a bioisostere for carbonyl or other functional groups, potentially improving the metabolic stability, solubility, and other physicochemical properties of drug candidates . As a building block, it is primarily used in the synthesis of more complex molecules for pharmaceutical research and development. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3-iodophenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLOPLPQWMGAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)I)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nucleophilic Substitution and Ring Closure

Step 1: Formation of the Phenyl-Substituted Oxetane Ring

  • Starting Materials: 3-Iodophenyl precursors such as 3-iodobenzaldehyde or 3-iodophenyl derivatives.
  • Reaction Conditions:
    • The phenyl precursor reacts with a suitable oxetane-forming reagent, such as a chloromethyl or bromomethyl derivative, under basic conditions.
    • Use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
    • Cyclization occurs via intramolecular nucleophilic substitution, forming the oxetane ring.

Data Tables Summarizing Preparation Conditions

Step Raw Material Reagents Solvent Temperature Reaction Time Yield Notes
1 3-iodobenzaldehyde Chloromethyl oxetane derivative THF 0°C to room temp 12-24 h 70-85% Intramolecular cyclization
2 Oxetane intermediate Amine (NH₃ or primary amine) DCM -5°C to room temp 2-4 h 80-90% Reductive amination or nucleophilic substitution
3 Amino-oxetane HCl/MeOH or dioxane -5°C 2 h 94-96% Salt formation

Research Findings and Optimization Insights

  • Reaction Mildness and Selectivity:
    Studies indicate that low-temperature conditions (-5°C to -40°C) favor high selectivity and yield, minimizing side reactions such as ring-opening or over-alkylation.

  • Catalyst Efficiency:
    Zinc-mediated reactions have been shown to expand substrate scope and improve yields, especially for iodine-substituted phenyl rings, which are more reactive under these conditions.

  • Purification Techniques:
    Column chromatography and recrystallization from suitable solvents (e.g., ethyl acetate, MTBE) are effective for obtaining high-purity products.

  • Yield Data: Typical yields for the final hydrochloride salt range from 94% to 96%, demonstrating the robustness of the method.

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodophenyl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of new compounds with different functional groups .

Scientific Research Applications

3-(3-Iodophenyl)oxetan-3-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Iodophenyl)oxetan-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The iodine substituent and amine group can also participate in various chemical interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 3-(3-Iodophenyl)oxetan-3-amine hydrochloride with para-substituted halogenated analogs and other derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent (Position) Purity Key Applications
3-(3-Iodophenyl)oxetan-3-amine HCl 1393560-26-3 C₉H₁₁ClINO 339.56 I (meta) 95% Pharmaceutical intermediates
3-(4-Bromophenyl)oxetan-3-amine HCl 1349718-53-1 C₉H₁₁BrClNO 264.55 Br (para) 99% Drug discovery, agrochemicals
3-(4-Chlorophenyl)oxetan-3-amine HCl 1245782-61-9 C₉H₁₁Cl₂NO 220.10 Cl (para) 95–97% Catalysts, polymer synthesis
3-(4-Fluorophenyl)oxetan-3-amine HCl 1332839-79-8 C₉H₁₁ClFNO 203.64 F (para) 98% Biochemical reagents
3-(3-Chlorophenyl)oxetan-3-amine HCl 1332765-66-8 C₉H₁₁Cl₂NO 220.10 Cl (meta) 98% Not specified
3-(Fluoromethyl)oxetan-3-amine HCl 21165-65-1 C₄H₁₀ClFNO 143.58 -CH₂F (oxetane) 99% Specialty chemicals

Key Observations :

  • Halogen Influence : The iodine substituent in the target compound confers higher molecular weight and lipophilicity compared to bromo-, chloro-, and fluoro-substituted analogs. This impacts solubility and membrane permeability, making it suitable for CNS-targeting drugs .
  • Positional Effects : Meta-substituted derivatives (e.g., 3-iodo vs. 4-chloro) exhibit distinct electronic and steric profiles, influencing receptor binding and metabolic stability .
  • Oxetane Modifications : Derivatives like 3-(fluoromethyl)oxetan-3-amine HCl demonstrate the versatility of the oxetane core for introducing diverse functional groups .

Biological Activity

3-(3-Iodophenyl)oxetan-3-amine hydrochloride (CAS No. 1393560-26-3) is a compound characterized by its unique oxetane ring structure and the presence of an iodine atom attached to a phenyl group. This structural configuration contributes to its potential biological activities, which are of significant interest in medicinal chemistry and drug discovery.

  • Molecular Formula : C₉H₁₁ClINO
  • Molecular Weight : 275.09 g/mol
  • Structural Features : The compound contains an oxetane ring, which can undergo ring-opening reactions, and an iodine atom that may facilitate nucleophilic substitution reactions, enhancing its versatility as an intermediate in organic synthesis.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
3-(4-Iodophenyl)oxetan-3-amine hydrochlorideIodinated phenyl groupDifferent position of iodine; potential variations in biological activity
2-(4-Iodophenyl)oxiraneOxirane instead of oxetaneLess stable due to smaller ring size
4-(Trifluoromethyl)anilineNo oxetane; different halogenLacks heterocyclic structure

The presence of the oxetane ring and the iodine substitution in this compound potentially enhances its reactivity and biological interactions compared to these similar compounds.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research on compounds with similar structural features provides insights into potential applications:

  • Antiplasmodial Activity : In vitro studies conducted on related compounds have shown promising antiplasmodial activity against Plasmodium falciparum, indicating that derivatives of similar structures could possess significant therapeutic potential against malaria .
  • Cytotoxicity Studies : Research on other oxetane-containing compounds has demonstrated tumor cell-specific cytotoxicity, suggesting that this compound may also exhibit selective cytotoxic effects against cancer cells .

Q & A

Q. What are the standard synthetic routes for 3-(3-Iodophenyl)oxetan-3-amine hydrochloride, and how can reaction efficiency be monitored?

The synthesis typically involves coupling an iodophenyl moiety to an oxetane-3-amine scaffold. Key steps include:

  • Oxetane ring formation : Cyclization of epichlorohydrin derivatives or via nucleophilic substitution with ammonia/amines under controlled pH (e.g., 3-aminoxetane intermediates) .
  • Iodophenyl introduction : Suzuki-Miyaura coupling or Ullmann-type reactions using iodophenyl boronic acids/halides, often catalyzed by palladium or copper .
  • Efficiency monitoring : Track reaction progress via TLC (thin-layer chromatography) or LC-MS (liquid chromatography-mass spectrometry) to detect intermediates and byproducts. Purity can be assessed using HPLC (≥95% threshold) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and iodophenyl substituents (aromatic protons δ ~7.0–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ for C9_9H9_9IN2_2O·HCl).
  • Elemental analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Q. How should researchers ensure the stability of this compound during storage?

  • Storage conditions : Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Stability testing : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and monitor purity via HPLC to identify degradation products (e.g., dehalogenation or ring-opening) .

Q. What solvent systems are optimal for solubility in biological assays?

  • Polar aprotic solvents : DMSO or DMF for stock solutions (10–50 mM).
  • Aqueous buffers : Dilute in PBS (pH 7.4) with ≤1% DMSO for cellular assays. Note: Solubility may decrease in high-ionic-strength media; pre-filter (0.22 µm) to avoid precipitation .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield and scalability?

  • Design of Experiments (DoE) : Screen reaction parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, microwave-assisted synthesis reduces reaction time and improves iodophenyl coupling efficiency .
  • Catalyst selection : Use ligand-accelerated Pd catalysts (e.g., XPhos) for Suzuki-Miyaura coupling to minimize side reactions (e.g., deiodination) .
  • Scalability : Transition from batch to flow chemistry for improved heat/mass transfer, critical for exothermic oxetane ring formation .

Q. What advanced analytical techniques resolve contradictions in impurity profiling?

  • HPLC-MS/MS : Quantify trace impurities (e.g., dehalogenated byproducts) with limits of detection (LOD) ≤0.1%.
  • X-ray crystallography : Resolve structural ambiguities (e.g., stereochemistry of the oxetane ring) .
  • NMR relaxation studies : Differentiate polymorphic forms affecting solubility and stability .

Q. How does substituent variation (e.g., iodine vs. trifluoromethyl) impact biological activity?

  • Structure-activity relationship (SAR) : Compare analogs (e.g., 3-(Trifluoromethyl)oxetan-3-amine hydrochloride ) in receptor-binding assays. Iodine’s electron-withdrawing effects may enhance binding affinity in halogen-bonding interactions.
  • Computational modeling : Density Functional Theory (DFT) predicts electronic and steric effects of substituents on target engagement .

Q. What mechanistic insights explain degradation under oxidative conditions?

  • Degradation pathways : Oxidative cleavage of the oxetane ring (e.g., via peroxide formation) or deiodination under UV light.
  • Mitigation strategies : Add antioxidants (e.g., BHT) or use amber glassware to block UV-induced reactions. Confirm stability via LC-MS and 1^1H NMR post-stress testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Iodophenyl)oxetan-3-amine hydrochloride
Reactant of Route 2
3-(3-Iodophenyl)oxetan-3-amine hydrochloride

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